molecular formula C12H12FNO B8442783 2-cyclobutylidene-N-(3-fluorophenyl)-acetamide

2-cyclobutylidene-N-(3-fluorophenyl)-acetamide

Cat. No.: B8442783
M. Wt: 205.23 g/mol
InChI Key: SUDGMKCBGYJJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclobutylidene-N-(3-fluorophenyl)-acetamide is a useful research compound. Its molecular formula is C12H12FNO and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

2-cyclobutylidene-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C12H12FNO/c13-10-5-2-6-11(8-10)14-12(15)7-9-3-1-4-9/h2,5-8H,1,3-4H2,(H,14,15)

InChI Key

SUDGMKCBGYJJIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)NC2=CC(=CC=C2)F)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 g (13.50 mmol) of 3-fluoroaniline were dissolved in 20 ml of dichloromethane and treated with 5.19 g (29.7 mmol) of N-ethyl-N-isopropylpropan-2-amine. Within 10 min 12.82 g (16.20 mmol) of 2-cyclobutylideneacetyl chloride were added at 0° C. and the solution was stirred overnight at room temperature. The mixture was poured on ice water and extracted 2× with dichloromethane. The combined organic phases were washed once with saturated sodium chloride solution, dried with MgSO4 and evaporated in vacuo. The crude oil was treated with heptane and decanted twice, redissolved in ether-dichloromethane and treated with heptane till crystallization, yielding 2.2 g (77%) of a beige solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step Two
Name
2-cyclobutylideneacetyl chloride
Quantity
12.82 g
Type
reactant
Reaction Step Three
Yield
77%

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